Cobicistat is a potent and selective inhibitor of human cytochrome P450 3A enzymes, primarily utilized as a pharmacoenhancer in antiretroviral therapy for HIV. Its chemical classification falls under the category of morpholine derivatives due to the presence of a morpholine ring in its structure. Cobicistat enhances the pharmacokinetics of other antiretroviral agents by inhibiting their metabolism, thereby increasing their effectiveness and duration of action in the body.
Cobicistat, also known as GS-9350, was developed by Gilead Sciences and is classified as a pharmaceutical compound. It is primarily used in combination with other antiretroviral medications such as elvitegravir and tenofovir disoproxil fumarate in fixed-dose regimens. The compound's classification as a cytochrome P450 3A inhibitor positions it uniquely within the pharmaceutical landscape, particularly in HIV treatment protocols.
The synthesis of cobicistat involves several key steps that utilize various intermediates. The process typically begins with the preparation of a symmetric 1,4-diamine intermediate, which can be derived from commercially available L-phenylalaninol. The synthesis pathway includes:
Cobicistat has a complex molecular structure characterized by its morpholine ring and thiazole moiety. Its chemical formula is with a molecular weight of approximately 703.1 g/mol. The structural representation includes:
The three-dimensional conformation plays a crucial role in its interaction with cytochrome P450 enzymes, influencing its inhibitory activity.
Cobicistat undergoes various chemical transformations during its metabolic processing in the body. Key reactions include:
These reactions are facilitated by human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are crucial for cobicistat metabolism .
Cobicistat functions primarily as an inhibitor of cytochrome P450 3A enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, cobicistat effectively increases the plasma concentrations of co-administered antiretroviral drugs, enhancing their therapeutic effects without directly exhibiting anti-HIV activity itself.
The mechanism involves:
Cobicistat exhibits several notable physical and chemical properties:
These properties are essential for its formulation into tablets or other delivery systems used in clinical settings.
Cobicistat's primary application lies in HIV treatment regimens where it acts as a booster for other antiretroviral drugs. Its role as a pharmacoenhancer allows for:
Moreover, ongoing research explores potential applications beyond HIV treatment, including its use in combination therapies for other viral infections or conditions requiring cytochrome P450 modulation.
Cobicistat Open Morpholine Impurity (chemical name: Thiazol-5-ylmethyl ((2R,5R)-5-((S)-4-(N-(2-hydroxyethyl)formamido)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate) is a structural analog of cobicistat featuring ring-opening of the morpholine moiety. Its molecular formula is C39H51N7O6S2, with a molecular weight of 778.0 g/mol [5] [6]. This contrasts with native cobicistat (C40H53N7O5S2, MW: 776.02 g/mol), highlighting the replacement of the cyclic morpholine with an N-(2-hydroxyethyl)formamido group [1] [2].
The impurity retains cobicistat’s core stereochemical configuration: (2R,5R) at the diphenylhexan-2-yl backbone and (S) chirality at the butanamido side chain [5] [6]. This stereospecificity is critical for molecular interactions, as alterations can impact binding affinity to CYP3A enzymes. The structural divergence occurs specifically at Position 4 of the butanamido chain, where the morpholine ring is replaced by an open-chain formamide-ethanol moiety [2] [6].
Table 1: Comparative Molecular Features of Cobicistat and Its Open Morpholine Impurity
Property | Cobicistat | Open Morpholine Impurity |
---|---|---|
Molecular Formula | C40H53N7O5S2 | C39H51N7O6S2 |
Molecular Weight | 776.02 g/mol | 778.0 g/mol |
Stereochemistry | (2R,5R), (S)-side chain | (2R,5R), (S)-side chain |
Key Structural Change | Closed morpholine ring | N-(2-Hydroxyethyl)formamido |
CAS Number | 1004316-88-4 | Not Assigned |
The impurity’s structure contains several pharmacologically significant functional groups:
Reactive hotspots include:
Table 2: Reactivity Profile of Functional Groups in Open Morpholine Impurity
Functional Group | Reactivity | Stability Concerns |
---|---|---|
Carbamate (O=C-O-CH2) | Hydrolysis under extreme pH | Forms amine and CO2 |
Formamido (N-C=O) | Nucleophilic substitution | May degrade to carboxylic acid |
Hydroxyethyl (–CH2OH) | Oxidation to aldehyde/carboxylic acid | Solvent-dependent degradation |
Urea (N–C=O) | Acid/Base-catalyzed decomposition | Forms amines and CO2 |
The morpholine ring-opened metabolite M9-1 is synthesized via controlled hydrolysis of cobicistat. The process involves:
Alternative routes start from advanced cobicistat intermediates:
Key Synthesis Challenges:
Morpholine’s replacement with an open-chain analog fundamentally alters molecular behavior:
Stability Comparison:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2